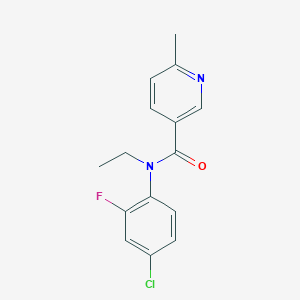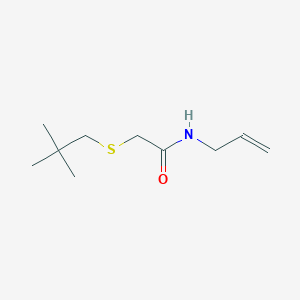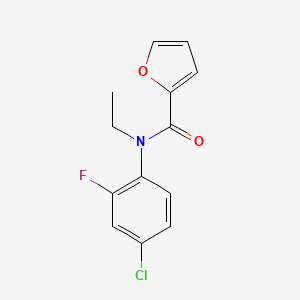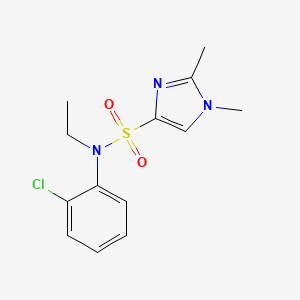
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological and pathological processes.
Wirkmechanismus
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide is a selective antagonist of the α7 nicotinic acetylcholine receptor. It binds to the receptor and prevents it from functioning normally, leading to a variety of physiological effects. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has been shown to inhibit the release of inflammatory cytokines, reduce the production of amyloid beta peptides, and prevent the formation of beta-amyloid fibrils.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has a variety of biochemical and physiological effects, many of which are related to its effects on the α7 nicotinic acetylcholine receptor. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has been shown to inhibit the release of inflammatory cytokines, reduce the production of amyloid beta peptides, and prevent the formation of beta-amyloid fibrils. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has also been shown to reduce pain and inflammation in animal models, making it a potential therapeutic agent for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has several advantages for use in lab experiments. It is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, making it an ideal compound for studying the effects of this receptor on various physiological processes. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide is also relatively easy to synthesize and purify, making it readily available for use in research. However, N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has some limitations as well. It is a potent compound that must be used with caution, and its effects on other receptors and physiological processes are not well understood.
Zukünftige Richtungen
There are many future directions for research on N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide. One area of interest is its potential use as a therapeutic agent for Alzheimer's disease and other neurological disorders. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has been shown to reduce the production of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide may also have potential as a treatment for pain and inflammation, as well as for other conditions that involve the α7 nicotinic acetylcholine receptor. Further research is needed to fully understand the effects of N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide on various physiological processes and to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide involves several steps, including the reaction of 4-chloro-2-fluoroaniline with ethyl 6-methyl-3-pyridinecarboxylate to form an intermediate product. This intermediate is then reacted with N,N-diethylformamide to produce N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide. The synthesis of N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the α7 nicotinic acetylcholine receptor, including the inhibition of receptor function and the prevention of receptor desensitization. N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide has been used in studies of Alzheimer's disease, schizophrenia, and other neurological disorders, as well as in studies of pain and inflammation.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-N-ethyl-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-3-19(14-7-6-12(16)8-13(14)17)15(20)11-5-4-10(2)18-9-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCRFRVBJDUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)F)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626035.png)
![5-[(1-Cyclopropyl-5-propan-2-ylimidazol-2-yl)sulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626039.png)
![8-methoxy-4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]quinoline](/img/structure/B6626048.png)



![6-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B6626086.png)
![N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)


![N-[2-(1H-indol-5-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B6626123.png)
![Ethyl 2-[(3-hydroxy-4-methylphenyl)sulfamoyl]benzoate](/img/structure/B6626130.png)

